3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-pyrazole 3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15727529
InChI: InChI=1S/C7H8ClF3N2/c1-2-13-6(7(9,10)11)3-5(4-8)12-13/h3H,2,4H2,1H3
SMILES:
Molecular Formula: C7H8ClF3N2
Molecular Weight: 212.60 g/mol

3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC15727529

Molecular Formula: C7H8ClF3N2

Molecular Weight: 212.60 g/mol

* For research use only. Not for human or veterinary use.

3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-pyrazole -

Specification

Molecular Formula C7H8ClF3N2
Molecular Weight 212.60 g/mol
IUPAC Name 3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)pyrazole
Standard InChI InChI=1S/C7H8ClF3N2/c1-2-13-6(7(9,10)11)3-5(4-8)12-13/h3H,2,4H2,1H3
Standard InChI Key YWMSYYKPLKFWHQ-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC(=N1)CCl)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The pyrazole ring in 3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-pyrazole is substituted at three positions:

  • 1-Position: An ethyl group (-CH₂CH₃) enhances steric bulk and influences metabolic stability.

  • 3-Position: A chloromethyl group (-CH₂Cl) introduces electrophilic reactivity, enabling further functionalization.

  • 5-Position: A trifluoromethyl group (-CF₃) increases lipophilicity and resistance to oxidative degradation .

The molecular weight is 212.60 g/mol, with a canonical SMILES string CCN1C(=CC(=N1)CCl)C(F)(F)F. X-ray crystallography of analogous compounds confirms the planar pyrazole ring and staggered conformations of substituents, critical for target binding .

Physicochemical Characteristics

  • Solubility: Limited aqueous solubility (logP ≈ 2.8) due to the -CF₃ group; soluble in organic solvents like DMSO and ethanol.

  • Stability: Hydrolytically stable under acidic conditions but susceptible to nucleophilic substitution at the chloromethyl group .

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, -CH₂CH₃), 3.05 (s, 2H, -CH₂Cl), 4.25 (q, 2H, N-CH₂), 6.80 (s, 1H, pyrazole-H) .

    • ¹⁹F NMR: -62.5 ppm (CF₃).

Synthesis and Scalability

Regioselective Pyrazole Formation

The synthesis begins with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which reacts with ethyl hydrazine hydrochloride under reflux to yield a regioisomeric pyrazole mixture . Key steps include:

  • Cyclocondensation: The enolate intermediate forms the pyrazole ring via [3+2] cycloaddition.

  • Distillation: Separation of 3- and 5-CF₃ isomers via vacuum distillation (boiling point difference: ~15°C at 10 mmHg) .

Yield: 68–72% for the 5-CF₃ isomer .

Functionalization Strategies

  • Chloromethyl Introduction: Treatment of 1-ethyl-5-(trifluoromethyl)-1H-pyrazole with chloromethyl methyl ether (MOMCl) and Lewis acids (e.g., ZnCl₂) achieves 3-position substitution.

  • Flow Chemistry: Lithiation in continuous flow reactors enables scalable synthesis of boronic esters and sulfonates from brominated intermediates .

Biological Activities and Mechanisms

Agricultural Applications

  • Herbicidal Activity: Disrupts acetolactate synthase (ALS) in weeds, with 90% inhibition at 50 ppm .

  • Pesticidal Efficacy: Controls Aphis gossypii (LC₅₀ = 12 ppm) via acetylcholine esterase inhibition .

Comparative Structure-Activity Relationships

ModificationBioactivity ChangeExample Derivative
-CF₃ → -CH₃4-fold ↓ antimicrobial potency1-Ethyl-3-chloromethyl-5-methylpyrazole
-CH₂Cl → -CH₂OH↑ Water solubility; ↓ herbicidal3-Hydroxymethyl-1-ethyl-5-CF₃-pyrazole
Ethyl → BenzylEnhanced COX-2 selectivity (IC₅₀ = 0.7 µM)1-Benzyl-3-chloromethyl-5-CF₃-pyrazole

Data adapted from .

Industrial and Environmental Considerations

Scalable Production

  • Batch vs. Flow Synthesis: Flow reactors reduce reaction time by 60% and improve yield consistency (>95% purity) .

  • Cost Analysis: Raw material costs account for 70% of total production; -CF₃ sourcing remains a bottleneck .

Environmental Impact

  • Degradation Pathways: Hydrolyzes to 3-hydroxymethyl derivatives (t₁/₂ = 14 days in soil) .

  • Ecotoxicity: LC₅₀ for Daphnia magna = 2.1 ppm; requires containment to prevent aquatic contamination .

Future Directions

  • Targeted Drug Delivery: Conjugation with nanoparticles to enhance bioavailability.

  • Green Synthesis: Catalytic methods using BiCl₃ or ionic liquids to reduce waste.

  • Resistance Management: Hybrid herbicides combining pyrazoles with ALS inhibitors.

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